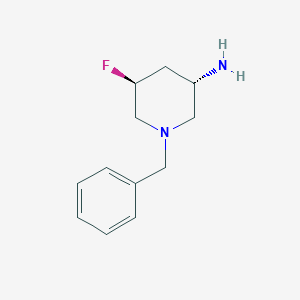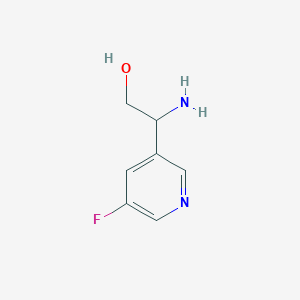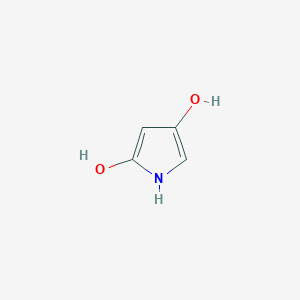
1H-pyrrole-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrole-2,4-diol is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-pyrrole-2,4-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which utilizes 1,4-diketones as starting materials. The reaction typically proceeds under acidic conditions, where the diketone undergoes cyclization to form the pyrrole ring . Another method involves the oxidative coupling of diols with primary amines in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrrole-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dione, while substitution reactions can produce various N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-pyrrole-2,4-diol has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-pyrrole-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aromatic nature of the pyrrole ring allows it to engage in π-π interactions with other aromatic systems, contributing to its biological activity .
Comparación Con Compuestos Similares
1H-pyrrole-2,5-diol: Similar structure but with hydroxyl groups at the 2 and 5 positions.
1H-pyrrole-3,4-diol: Hydroxyl groups at the 3 and 4 positions.
1H-pyrrole-2,4-dione: Contains carbonyl groups instead of hydroxyl groups at the 2 and 4 positions.
Uniqueness: 1H-pyrrole-2,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions and reactivity patterns that are not observed in other pyrrole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industries alike. Further exploration of its properties and applications will continue to reveal new opportunities for its use.
Propiedades
Fórmula molecular |
C4H5NO2 |
|---|---|
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
1H-pyrrole-2,4-diol |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2,5-7H |
Clave InChI |
APDAFIKLBAXHBX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
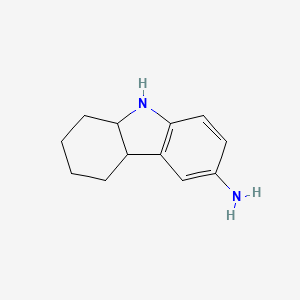
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
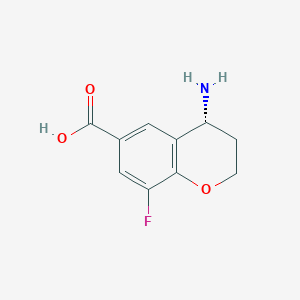
![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
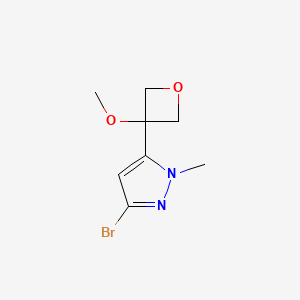
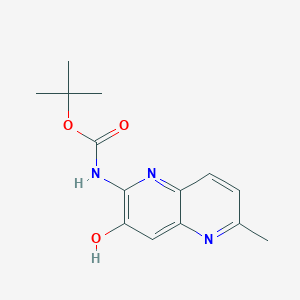
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
